molecular formula C11H12N2O2S B2964564 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid CAS No. 790270-73-4

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid

Cat. No.: B2964564
CAS No.: 790270-73-4
M. Wt: 236.29
InChI Key: SKZXSCCVUYPMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1H-1,3-Benzodiazol-2-yl)ethyl]sulfanyl}acetic acid is a heterocyclic compound featuring a benzodiazole core linked via a sulfanyl-ethyl bridge to an acetic acid group. Its analogs, however, are well-documented in drug discovery pipelines and synthetic chemistry .

Properties

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXSCCVUYPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The reaction conditions often include solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Increase acidity and metabolic stability (e.g., 2-{[1-Benzyl-5-(trifluoromethyl)...} in ). Alkyl/Aryl Groups (e.g., Butyl, Benzyl): Enhance lipophilicity, influencing membrane permeability . Ethoxy Groups: Improve aqueous solubility via polar interactions .

Challenges and Limitations

  • Commercial Availability : Some analogs (e.g., ) are discontinued, limiting accessibility for research.
  • Synthetic Complexity : Bulky substituents (e.g., cyclopropylmethyl in ) require multi-step protocols, reducing yield.

Biological Activity

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid (CAS Number: 790270-73-4) is a compound with notable biological activities. It contains a benzimidazole moiety, which is known for its pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • Structure : The compound features a thiol group and a carboxylic acid, which contribute to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzimidazole structure allows for binding at active sites, leading to inhibition of specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially making it useful in oncology.
  • Receptor Binding : It binds to GABA receptors, which may influence neurotransmission and has implications for neurological disorders .
  • Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial and antiviral properties, suggesting a broad spectrum of biological activity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains; potential use in treating infections .
AntiviralShows promise as an antiviral agent; ongoing research into specific viral targets.
AnticancerInhibits certain enzymes related to cancer cell growth; potential for cancer therapy applications.
Neurological EffectsInteraction with GABA receptors suggests potential effects on mood disorders and epilepsy .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Research :
    • A study investigated the compound's ability to inhibit specific cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives of this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
  • Neuropharmacological Studies :
    • Experimental models indicated that the compound could modulate GABAergic transmission, providing insights into its potential use in treating anxiety and seizure disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.